molecular formula C17H18ClN3O2 B2594169 Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-68-2

Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2594169
CAS No.: 400086-68-2
M. Wt: 331.8
InChI Key: PAHKYFOJFPTOTN-UHFFFAOYSA-N
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Description

Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a pyridine ring substituted with a carboxylate ester group

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Indole derivatives, which are structurally similar, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . This suggests that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves the reaction of 3-chlorophenylpiperazine with methyl 6-bromopyridine-3-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-[4-(4-bromophenyl)piperazin-1-yl]pyridine-3-carboxylate
  • Methyl 6-[4-(3-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
  • Methyl 6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carboxylate

Uniqueness

Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern can lead to distinct interactions with molecular targets compared to other similar compounds .

Properties

IUPAC Name

methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-23-17(22)13-5-6-16(19-12-13)21-9-7-20(8-10-21)15-4-2-3-14(18)11-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHKYFOJFPTOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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